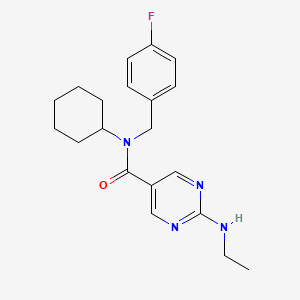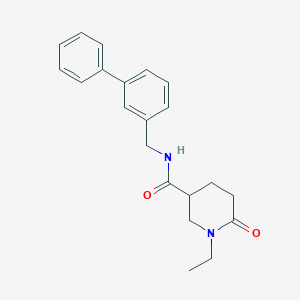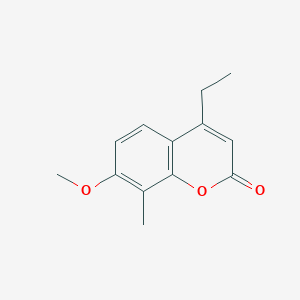![molecular formula C15H18N4O B5679840 6-cyclopropyl-N-[2-(pyridin-3-yloxy)propyl]pyrimidin-4-amine](/img/structure/B5679840.png)
6-cyclopropyl-N-[2-(pyridin-3-yloxy)propyl]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrimidin-4-amine derivatives involves multiple steps, starting from specific precursors and utilizing various chemical reactions. A practical strategy for synthesizing highly substituted pyrimidin-4(1H)-ones, which are structurally related to the compound of interest, has been developed. This process involves cyclization reactions and the formation of pyrimidin-4-amines through intramolecular amide addition to an iminium intermediate, demonstrating the complexity and versatility of pyrimidine synthesis techniques (Xiang et al., 2012).
Molecular Structure Analysis
The molecular structure of pyrimidin-4-amines and their derivatives is characterized by the presence of a pyrimidine ring, which is a six-membered heterocycle with nitrogen atoms at positions 1 and 3. This basic structure can be further modified with various substituents, leading to diverse molecular properties. The crystal structure and DFT studies provide insights into the molecular conformation, stability, and reactivity of these compounds, highlighting the importance of intramolecular interactions and electron distribution in determining their chemical behavior (Murugavel et al., 2014).
Chemical Reactions and Properties
Pyrimidin-4-amines undergo various chemical reactions, including aminolysis, which is influenced by the sterical properties of the amine reagents and the reaction medium's dielectric permittivity. These reactions can lead to alcoholysis under certain conditions, indicating the compound's reactive versatility in different chemical environments (Novakov et al., 2017). Additionally, the synthesis processes often involve palladium-catalyzed cross-coupling reactions, highlighting the utility of modern synthetic methods in modifying the pyrimidine core for various applications.
Propriétés
IUPAC Name |
6-cyclopropyl-N-(2-pyridin-3-yloxypropyl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-11(20-13-3-2-6-16-9-13)8-17-15-7-14(12-4-5-12)18-10-19-15/h2-3,6-7,9-12H,4-5,8H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOCHQFHAQQKWED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=NC=NC(=C1)C2CC2)OC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Cyclopropyl-N-[2-(pyridin-3-yloxy)propyl]pyrimidin-4-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3-methylphenyl)-4-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B5679762.png)
![N-(2-furylmethyl)-3-oxo-2-(2-pyridin-2-ylethyl)-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5679770.png)
![cyclohexylidene[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B5679773.png)
![2-{[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B5679796.png)
![1-(5,6-dimethylpyrimidin-4-yl)-4-[(3-phenylisoxazol-5-yl)methyl]piperidin-4-ol](/img/structure/B5679800.png)
![{3-(2-methoxyethyl)-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinyl}methanol](/img/structure/B5679806.png)
![1-[4-(methylthio)-2-phenyl-6-(1-pyrrolidinyl)-5-pyrimidinyl]ethanone](/img/structure/B5679812.png)
![2,2-dimethyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B5679818.png)

![1-ethyl-6-oxo-N-[2-(8-quinolinyloxy)ethyl]-3-piperidinecarboxamide](/img/structure/B5679832.png)


